9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
説明
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine is an acyclic guanosine analog with structural similarities to acyclovir and penciclovir. It is known for its potent antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound is also referred to as omaciclovir in some scientific literature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine typically involves the reaction of guanine with a suitable alkylating agent. One common method includes the use of 4-hydroxy-2-(hydroxymethyl)butyl bromide as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .
科学的研究の応用
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral agents.
Biology: Studied for its effects on viral replication and cellular metabolism.
Medicine: Investigated for its antiviral properties, particularly against herpesviruses. .
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
作用機序
The mechanism of action of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves its conversion to mono-, di-, and triphosphate derivatives in virus-infected cells. The triphosphate form inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby preventing viral DNA synthesis and replication . This compound is not an obligate chain terminator but supports limited DNA chain extension .
類似化合物との比較
Similar Compounds
Acyclovir: 9-[(2-hydroxyethoxy)methyl]guanine
Penciclovir: 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine
Comparison
生物活性
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine, also known as H2G or valomaciclovir, is a guanosine analog that has garnered attention for its antiviral properties, particularly against herpesviruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of H2G, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.
H2G exerts its antiviral effects primarily through the inhibition of viral DNA polymerases. After phosphorylation by viral thymidine kinases, H2G is converted into its active triphosphate form (H2G-triphosphate), which competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Unlike traditional chain terminators, H2G does not completely halt DNA synthesis but limits the extension of viral DNA chains, thereby impeding viral replication.
- Pharmacokinetics : In HSV-infected cells, H2G-triphosphate accumulates significantly (up to 1,900 pmol/10^6 cells), with a longer half-life compared to acyclovir-triphosphate (ACV-TP), enhancing its antiviral activity ( ).
Comparative Studies
H2G has demonstrated superior efficacy against VZV and Epstein-Barr virus (EBV) compared to acyclovir. The 50% inhibitory concentration (IC50) values are notably lower for H2G:
- VZV : IC50 = 2.3 µM
- EBV : IC50 = 0.9 µM
- HSV-1 : Comparable activity to ACV
- HSV-2 : Weaker activity than HSV-1 ( ).
Clinical Trials
Recent clinical studies have evaluated the safety and efficacy of valomaciclovir in treating herpes zoster (shingles). A randomized trial involving 373 immunocompetent adults found that valomaciclovir administered once daily was non-inferior to thrice-daily valacyclovir in terms of efficacy for time to complete crusting of the zoster rash. Adverse effects were minimal and included nausea and headache ( ).
Case Studies
- In Vitro Studies : Research has shown that H2G effectively inhibits HSV replication in vitro at concentrations as low as 1 µM, demonstrating a significant advantage over ACV ( ).
- Animal Models : In studies involving simian varicella virus in African green monkeys, H2G exhibited strong antiviral activity, reinforcing its potential application in treating varicella-zoster virus infections ( ).
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of H2G:
Virus Type | IC50 (µM) | Mechanism of Action | Clinical Efficacy |
---|---|---|---|
HSV-1 | Comparable to ACV | Inhibition of DNA polymerase | Effective in vitro |
HSV-2 | Weaker than HSV-1 | Competitive inhibition with dGTP | Less effective |
VZV | 2.3 | Triphosphate metabolite inhibits replication | Non-inferior to valacyclovir |
EBV | 0.9 | Similar mechanism as above | Effective in vitro |
特性
IUPAC Name |
2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFBAWJWLXVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869696 | |
Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105868-85-7 | |
Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。